1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid

barbiturate SAR CYP2B induction sedative-hypnotic pharmacology

1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid (CAS 94022-58-9, molecular formula C₁₂H₁₆N₂O₃, MW 236.27) is a 1,5-disubstituted barbituric acid derivative in which the cyclohexen-1-yl group resides at the N-1 position while a single ethyl group occupies the C-5 position, leaving one hydrogen at C-5. This regiochemistry fundamentally distinguishes it from the clinically known short-acting sedative-hypnotic cyclobarbital (CAS 52-31-3), which is a 5,5-disubstituted isomer bearing both cyclohexenyl and ethyl at C-5 with both ring nitrogens unsubstituted.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 94022-58-9
Cat. No. B12653509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid
CAS94022-58-9
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(=O)N(C1=O)C2=CCCCC2
InChIInChI=1S/C12H16N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,13,15,17)
InChIKeyLJCNUGBNIVRARQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid (CAS 94022-58-9): Structural Isomer Differentiation for Barbiturate Research Procurement


1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid (CAS 94022-58-9, molecular formula C₁₂H₁₆N₂O₃, MW 236.27) is a 1,5-disubstituted barbituric acid derivative in which the cyclohexen-1-yl group resides at the N-1 position while a single ethyl group occupies the C-5 position, leaving one hydrogen at C-5 [1]. This regiochemistry fundamentally distinguishes it from the clinically known short-acting sedative-hypnotic cyclobarbital (CAS 52-31-3), which is a 5,5-disubstituted isomer bearing both cyclohexenyl and ethyl at C-5 with both ring nitrogens unsubstituted [2]. The compound belongs to the broader barbiturate class but occupies a structurally distinct subcategory—N-substituted, C-5 mono-substituted barbituric acids—that classical SAR literature associates with a markedly different biological activity profile compared to 5,5-disubstituted sedative barbiturates [3].

Scaffold Profile
C-5 mono-substituted barbiturate; reported non-sedative and low CYP2B induction profile
Positional Probe
N-1 cyclohexenyl substitution enables regioisomeric SAR differentiation from 5,5-disubstituted analogs
Metabolic Routing
Blocked N-1 prevents N-dealkylation; supports structure-dependent metabolic pathway studies

Why Cyclobarbital Cannot Substitute for 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid in Mechanistic and SAR Studies


Within the barbiturate class, the position of substituents—not merely their identity—dictates pharmacological outcome. Cyclobarbital (5,5-disubstituted) acts as a GABA-A positive allosteric modulator with sedative-hypnotic efficacy, whereas C-5 mono-substituted barbituric acids such as 5-ethylbarbituric acid are nonsedative and essentially inactive as CYP2B-type inducers and hepatocarcinogenesis promoters [1]. The relocation of the cyclohexenyl group from C-5 (as in cyclobarbital) to N-1 (as in the target compound) additionally alters hydrogen bond donor count, ionization behavior, logP, and polar surface area—physicochemical determinants that govern blood-brain barrier penetration, renal clearance, and cytochrome P450 binding mode [2][3]. These differences make the two isomers non-interchangeable for any application where substitution-position-dependent pharmacology, metabolism, or physicochemical behavior is under investigation.

C-5 substitution pattern mismatch
Target is C-5 mono-substituted (reported non-sedative, low CYP2B induction); cyclobarbital is 5,5-disubstituted with sedative and CYP-inducing activity. Pharmacological endpoint profiles may not transfer.
Ionization and HBD count shift
N-1 substitution reduces hydrogen bond donors from 2 to 1 and eliminates dianion formation. Ionization-dependent clearance and permeability predictions may differ between isomers.
Metabolic pathway divergence
N-1 cyclohexenyl group blocks N-dealkylation and sterically shields adjacent carbonyl; metabolic routing is expected to differ from N-unsubstituted analogs, requiring separate profiling.

Quantitative Differentiation Evidence: 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid vs. Closest Analogs


C-5 Mono- vs. Di-Substitution Defines Sedative and CYP-Inducing Activity: Direct Structural Comparison with Cyclobarbital

The target compound is a C-5 mono-substituted barbituric acid (one ethyl at C-5, one hydrogen remaining), confirmed by InChI fragment /h6,9H [1]; cyclobarbital is C-5 disubstituted (ethyl + cyclohexenyl at C-5, no hydrogen at C-5), confirmed by InChI fragment /h6H [2]. In a controlled rat study by Rice et al. (1994), 5-ethylbarbituric acid—the C-5 mono-substituted substructure present in the target compound—was administered in diet equimolar to 500 ppm phenobarbital and found to be essentially inactive as a CYP2B-type inducer and relatively inactive as a hepatocarcinogenesis promoter, in contrast to 5,5-disubstituted sedative barbiturates such as pentobarbital and secobarbital which showed measurable induction and promotion activity [3]. EGF receptor down-regulation assays in cultured rat hepatocytes confirmed that 5-ethylbarbituric acid was ineffective, while pentobarbital and phenobarbital yielded high activity and barbital was intermediate [4]. This positions the target compound in a functionally distinct category from cyclobarbital and other 5,5-disubstituted sedative barbiturates.

C-5 Substitution & CYP2B Induction
Head-to-head
5-ethylbarbituric acid (C-5 mono): reported inactive as CYP2B inducer; pentobarbital (5,5-di): 25–100% of phenobarbital induction
Supports isomer-specific CYP induction interpretation
Rat hepatocyte model, equimolar to phenobarbital 500 ppm
barbiturate SAR CYP2B induction sedative-hypnotic pharmacology hepatocarcinogenesis

LogP and Polar Surface Area Differentiation: Target Compound vs. Cyclobarbital Affects CNS Penetration Predictions

The target compound (CAS 94022-58-9) has a computed logP of 1.76 and a polar surface area (PSA) of 69.97 Ų [1], whereas its 5,5-disubstituted isomer cyclobarbital (CAS 52-31-3) has a computed logP of 1.91 and a PSA of 75.27 Ų . The ΔlogP of −0.15 indicates the N-1 cyclohexenyl isomer is measurably less lipophilic than the C-5 disubstituted analog. The ΔPSA of −5.30 Ų reflects the loss of one hydrogen bond donor when the cyclohexenyl group occupies N-1 rather than C-5. Both parameters are established predictors of passive membrane permeability: lower logP and lower PSA values in the target compound predict subtly altered BBB penetration kinetics and tissue distribution compared to cyclobarbital.

logP & PSA Differentiation
Cross-study
ΔlogP = −0.15, ΔPSA = −5.30 Ų (target vs cyclobarbital)
Indicates physicochemical differences may affect permeability predictions
Computed properties; in silico ADME models
lipophilicity polar surface area blood-brain barrier permeability physicochemical profiling

Hydrogen Bond Donor Count and Ionization State: N-1 Substitution Eliminates One Ionizable Proton Relative to Cyclobarbital

Cyclobarbital possesses two hydrogen bond donors (both N-1 and N-3 imide protons, HBD = 2) and a predicted pKa of 8.03 , enabling dianion formation at physiological pH. The target compound has only one hydrogen bond donor (HBD = 1) because N-1 is substituted with the cyclohexenyl group, leaving only the N-3 proton available for ionization [1]. This reduction from two ionizable protons to one fundamentally alters the compound's acid-base behavior: it cannot form the barbiturate dianion, which impacts pH-dependent renal tubular reabsorption, plasma protein binding, and the fraction of unionized drug available for passive diffusion across lipid membranes. Empirical studies on glass-forming barbiturates have demonstrated that the nature of substituents on both C-5 and N-1 atoms independently governs glass transition temperatures and solid-state intermolecular bonding patterns [2].

HBD Count & Ionization
Head-to-head
Target: HBD = 1 (N-3 only), cannot form dianion; Cyclobarbital: HBD = 2, pKa 8.03
Ionization-dependent ADME endpoints may differ
Structural analysis, pKa predicted
pKa hydrogen bonding renal clearance drug ionization barbiturate acidity

CYP3A/CYP2B Induction Ratio Modulation by N-Substitution: Class-Level Evidence from N-Methylated Barbiturate Analogs

Murayama et al. (1996) demonstrated in primary cultured rat hepatocytes that N-methylated barbiturates (N-methylbarbital, hexobarbital, mephobarbital) consistently yielded higher CYP3A/CYP2B1+2 protein ratios than their non-N-methylated counterparts (barbital, cyclobarbital, phenobarbital) when all compounds were tested at 1 mM [1]. This class-level finding establishes that N-1 alkyl/alkenyl substitution shifts the CYP isoform induction balance toward CYP3A. By extension, the target compound—bearing a bulky N-1 cyclohexenyl substituent—would be predicted to exhibit a CYP3A/CYP2B induction ratio distinct from that of cyclobarbital (N-unsubstituted, C-5 disubstituted). This inference is further supported by the observation that cyclobarbital and hexobarbital evoke fundamentally different cytochrome P450 binding spectra (type II/inverse type I vs. type I, respectively), indicating that N-substitution alters the mode of P450 interaction [2].

N-Substitution & CYP Ratios
Class-level
N-methylated barbiturates show higher CYP3A/CYP2B ratio than non-methylated
Supports N-substituent-dependent CYP isoform selectivity studies
Inference from N-methyl analogs; target-specific data to verify
cytochrome P450 CYP3A induction CYP2B induction structure-activity relationship hepatocyte culture

Metabolic Pathway Divergence Driven by N-1 vs. C-5 Substitution: N-Methylcyclobarbital vs. Hexobarbital Comparative Metabolism

Miyano et al. (1985) conducted a comparative in vivo metabolism study of four structurally related barbiturates—N-methylcyclobarbital (N-1 methyl, C-5 cyclohexenyl + ethyl), hexobarbital (N-1 methyl, C-5 cyclohexenyl + methyl), cyclobarbital (N-unsubstituted, C-5 cyclohexenyl + ethyl), and norhexobarbital (N-unsubstituted, C-5 cyclohexenyl + methyl)—in rabbits and rats [1]. In rabbits, N-methylcyclobarbital was metabolized primarily via 3′-hydroxylation followed by glucuronide conjugation, whereas hexobarbital underwent 3′-hydroxylation followed predominantly by dehydrogenation to the 3′-keto metabolite—a pathway that was only minor for N-methylcyclobarbital. In rats, the metabolic profiles of N-methylcyclobarbital and hexobarbital were nearly identical, demonstrating species-dependent divergence. Crucially, the study established that the alkyl substituent pattern on both the barbiturate ring nitrogens and the C-5 carbon collectively governs bioavailability and metabolic fate [1]. The target compound (N-1 cyclohexenyl, C-5 ethyl, C-5-H) represents a unique combination not studied in this series, but its N-1 cyclohexenyl group is expected to sterically and electronically shield the adjacent carbonyl, potentially altering Phase I oxidation regioselectivity compared to both N-methyl and N-unsubstituted analogs.

Metabolic Pathway Divergence
Class-level
N-methylcyclobarbital: glucuronidation; hexobarbital: dehydrogenation
Positional isomer may shift metabolic routing
In vivo rabbit/rat; target not directly measured
barbiturate metabolism glucuronidation hydroxylation dehydrogenation structure-metabolism relationship

Comparative Acute Toxicity and Narcotic Activity: Cyclohexenylethyl vs. Cycloheptenylethyl and Cyclooctenylethyl Barbituric Acids

Wetzels (1959) directly compared the acute toxicity and narcotic activity of cyclohexenylethyl barbituric acid (the 5,5-disubstituted form, i.e., cyclobarbital) against its cycloheptenylethyl and cyclooctenylethyl analogs [1]. While this study examined the C-5 cycloalkenyl series rather than N-1 substituted variants, it established that cycloalkenyl ring size is a quantitative determinant of both toxicity and hypnotic potency in barbiturates. The target compound, bearing the cyclohexenyl group at N-1 rather than C-5, provides a structural complement to this dataset—enabling investigation of whether the toxicity-modulating effect of the cyclohexenyl ring is position-dependent. For cyclobarbital specifically, the LD₅₀ in mice is 350 mg/kg i.p. and in rats 290 mg/kg i.p. [2]; no equivalent LD₅₀ data are available for the N-1 isomer, representing a data gap that the compound can help fill.

Acute Toxicity Data Gap
Data to verify
Cyclobarbital LD₅₀ mice = 350 mg/kg i.p.; no data for N-1 isomer
Identifies need for position-dependent toxicity profiling
Literature data only for C-5 isomer
acute toxicity narcotic activity cycloalkenyl barbiturates ring size SAR

High-Value Application Scenarios for 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid Based on Differentiated Evidence


Non-Sedative Barbiturate Scaffold for Non-CNS Drug Discovery Programs

Because the target compound is a C-5 mono-substituted barbituric acid, it falls into the category of barbiturates that lack classical sedative-hypnotic activity per established SAR [1]. Rice et al. (1994) demonstrated that 5-ethylbarbituric acid is essentially inactive as a CYP2B inducer and hepatocarcinogenesis promoter [2]. For medicinal chemistry programs seeking to exploit the barbituric acid core for non-CNS targets (e.g., antimicrobial cationic amphipathic barbiturates, urease inhibitors, or anti-inflammatory agents), this compound provides a scaffold free from the confounding sedative and CYP-inducing liabilities inherent to 5,5-disubstituted barbiturates like cyclobarbital or phenobarbital.

Cytochrome P450 Induction Mechanistic Probe: CYP3A vs. CYP2B Selectivity Studies

The Murayama et al. (1996) finding that N-substituted barbiturates consistently produce higher CYP3A/CYP2B induction ratios than their non-N-substituted counterparts [1] positions the target compound as a valuable mechanistic probe. With its N-1 cyclohexenyl substituent, it can be compared head-to-head with cyclobarbital (N-unsubstituted) and hexobarbital (N-1 methyl) in primary hepatocyte assays to isolate the contribution of N-substituent bulk and unsaturation to CYP isoform-selective induction. This three-compound panel (cyclobarbital → target compound → hexobarbital) would systematically vary N-substitution while controlling for the cyclohexenyl and ethyl pharmacophoric elements.

Barbiturate Metabolism and Disposition: Position-Dependent Metabolic Routing Studies

Miyano et al. (1985) established that the metabolic fate of cyclohexenyl-containing barbiturates is governed by the pattern of alkyl substitution on both ring nitrogens and the C-5 carbon [1]. The target compound—with N-1 blocked by cyclohexenyl, C-5 bearing one ethyl and one hydrogen—offers a metabolic probe where N-dealkylation is impossible and C-5 oxidation may be enhanced due to the remaining C-5 hydrogen. Comparative metabolism studies with cyclobarbital, N-methylcyclobarbital, and hexobarbital would complete a structure-metabolism matrix elucidating how each substitution position independently contributes to Phase I and Phase II metabolic routing.

Physicochemical Determinant Studies: Isolating Substituent Position Effects on logP, Ionization, and Solid-State Properties

With computed logP = 1.76, PSA = 69.97 Ų, HBD = 1, and density = 1.23 g/cm³ [1][2], the target compound differs measurably from its isomer cyclobarbital (logP = 1.91, PSA = 75.27 Ų, HBD = 2) [3] on every key physicochemical parameter. Summers (1978) demonstrated that glass transition temperatures and solid dispersion behavior of barbiturates depend on both C-5 and N-1 substituents [4]. This compound enables systematic investigation of how translocating the cyclohexenyl group from C-5 to N-1 affects crystallinity, glass-forming ability, solubility, and formulation performance—parameters critical for both analytical reference standard development and pre-formulation screening.

Application
Selection Property
Validation Focus
Non-sedative barbiturate scaffold studies
C-5 mono-substitution, low CYP2B induction profile
Sedative activity and CYP2B induction endpoint review
CYP3A vs CYP2B selectivity studies
N-substitution state (cyclohexenyl)
CYP isoform ratio in primary hepatocyte assays
Position-dependent metabolism studies
N-1 and C-5 substitution pattern
Phase I oxidation and Phase II conjugation routes
Physicochemical determinant studies
Regioisomeric comparison (N-1 vs C-5 substitution)
logP, PSA, HBD, and solid-state behavior
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